N'-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
This compound belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N’-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The azomethine group plays a crucial role in its biological activity, potentially interacting with enzymes and proteins. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(2-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxyphenyl and pyridine moieties. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10-6-7-12(8-15-10)14(19)17-16-9-11-4-2-3-5-13(11)18/h2-9,18H,1H3,(H,17,19)/b16-9- |
InChI Key |
RKMCNIPONBEULI-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2O |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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